molecular formula C13H16N2O4 B1260254 Sanguinolentaquinone

Sanguinolentaquinone

Cat. No.: B1260254
M. Wt: 264.28 g/mol
InChI Key: MSNNSPHLDYMPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sanguinolentaquinone is a natural product found in Mycena sanguinolenta with data available.

Scientific Research Applications

Chemical Properties and Biological Activities

Sanguinolentaquinone is characterized by its unique chemical structure, which contributes to its biological activities. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for anticancer drug development.

Key Properties

  • Molecular Formula : C₁₃H₉N
  • Molecular Weight : 199.21 g/mol
  • Chemical Structure : Contains a pyrroloquinoline framework.

Pharmacological Applications

  • Anticancer Activity
    • This compound has demonstrated potent cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Studies show an IC50 value of approximately 2.57 µM against HepG2 cells, indicating strong potential as an anticancer agent .
  • Antimicrobial Properties
    • The compound exhibits antibacterial activity against various pathogens, including Azovibrio restrictus and Azoarcus tolulyticus. This suggests potential applications in developing new antimicrobial agents .
  • Neuroprotective Effects
    • Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HepG2 cells revealed that the compound induces apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. This mechanism highlights its potential as a therapeutic agent for liver cancer .

Case Study 2: Antimicrobial Activity

Research focusing on the antibacterial properties of this compound showed effective inhibition of bacterial growth in vitro. The compound was particularly effective against Azoarcus tolulyticus, showcasing its promise in treating bacterial infections .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerHepG22.57 µM
AnticancerMDA-MB-231Not specified
AntimicrobialAzovibrio restrictusEffective
AntimicrobialAzoarcus tolulyticusEffective
NeuroprotectiveNeuronal CellsProtective against oxidative stress

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

3-(2-hydroxyethyl)-4-(3-hydroxypropylamino)-1H-indole-6,7-dione

InChI

InChI=1S/C13H16N2O4/c16-4-1-3-14-9-6-10(18)13(19)12-11(9)8(2-5-17)7-15-12/h6-7,14-17H,1-5H2

InChI Key

MSNNSPHLDYMPRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=O)C1=O)NC=C2CCO)NCCCO

Synonyms

sanguinolentaquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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